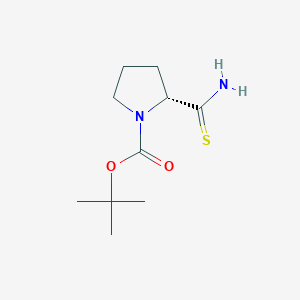

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOKCBKJXBXNI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate Structural Analogs

Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the relentless pursuit of novel chemical entities with therapeutic potential is a familiar endeavor. Within the vast landscape of heterocyclic chemistry, the pyrrolidine ring stands out as a "privileged scaffold".[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] This guide delves into a specific, yet underexplored, corner of this chemical space: structural analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate. By replacing the more common carboxamide with a carbothioamide (thioamide) functionality, we open new avenues for modulating physicochemical properties and biological activity. This document aims to provide a comprehensive technical overview of the design, synthesis, and biological evaluation of these intriguing analogs, offering both foundational knowledge and actionable insights for your research endeavors.

The Core Moiety: (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

The parent compound, (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, is a chiral molecule built upon the L-proline framework. The key structural features are:

-

The (R)-pyrrolidine ring: This saturated five-membered nitrogen-containing heterocycle provides a rigid, chiral backbone. The stereochemistry at the C2 position is crucial for specific interactions with chiral biological targets like enzyme active sites.

-

The tert-Butoxycarbonyl (Boc) protecting group: Attached to the pyrrolidine nitrogen, the Boc group serves to modulate the polarity and reactivity of the amine, and it is a common protecting group in peptide and heterocyclic synthesis.[4]

-

The 2-Carbamothioyl (thioamide) group: This is the defining feature of this class of compounds. The replacement of the carbonyl oxygen of an amide with sulfur significantly alters the electronic and steric properties of the molecule. Thioamides are known to be more metabolically stable than their amide counterparts and can exhibit unique biological activities.[5]

The strategic combination of these features makes this scaffold a compelling starting point for the design of novel bioactive molecules.

Design and Synthesis of Structural Analogs: A Rational Approach

The design of structural analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate should be guided by a clear understanding of structure-activity relationships (SAR). While specific SAR data for this exact compound is limited in the public domain, we can extrapolate from studies on related pyrrolidine carboxamides and other thioamide-containing molecules.[6][7][8]

Key Modification Points for Analog Design

The following diagram illustrates the primary points for structural modification (R¹, R², R³) to generate a diverse library of analogs:

Caption: Key modification points for analog design.

-

R¹ (N-substituent on the carbothioamide): This is arguably the most critical point for diversification. Introducing a variety of alkyl, aryl, and heteroaryl groups at this position will significantly impact the compound's polarity, size, and hydrogen bonding capacity. This, in turn, will influence its binding affinity and selectivity for different biological targets.

-

R² (Pyrrolidine ring substitution): Modifications to the pyrrolidine ring itself, for instance, by introducing substituents at the 3, 4, or 5 positions, can alter the conformation of the ring and the spatial orientation of the carbothioamide group. This can be a powerful tool for optimizing interactions with the target protein.

-

R³ (Replacement of the Boc group): While the Boc group is an excellent starting point for synthesis, it may not be optimal for biological activity. Replacing it with other N-acyl or N-alkyl groups can fine-tune the molecule's pharmacokinetic properties.

Synthetic Strategies

The synthesis of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate and its analogs can be approached through a few reliable synthetic routes. The general workflow is outlined below:

Caption: General synthetic workflow.

Step 1: Amide Formation

The initial step involves the coupling of N-Boc-(R)-proline with a primary or secondary amine (HNR¹R²) to form the corresponding amide. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be effectively employed.

Step 2: Thionation

The crucial step is the conversion of the amide to the thioamide. This is most commonly achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][5][9] This reagent is known for its mild reaction conditions and high yields in converting amides to thioamides.[5] The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under reflux.

Biological Evaluation: Uncovering Therapeutic Potential

The pyrrolidine scaffold is a versatile starting point for developing inhibitors for a wide range of enzymes.[6][7][8][10] Based on the activities of structurally related pyrrolidine derivatives, analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate could be promising candidates for targeting enzymes involved in various disease pathways.

Potential Therapeutic Targets

| Target Enzyme | Therapeutic Area | Rationale for Targeting |

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | The pyrrolidine moiety is a known pharmacophore for DPP-IV inhibitors.[2] |

| N-acylethanolamine acid amidase (NAAA) | Inflammation and Pain | Pyrrolidine amides have shown potent inhibitory activity against NAAA.[6] |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Tuberculosis | Pyrrolidine carboxamides are a novel class of InhA inhibitors.[7][8] |

| α-Amylase and α-Glucosidase | Type 2 Diabetes | Pyrrolidine derivatives have been shown to inhibit these key carbohydrate-metabolizing enzymes.[11] |

| Autotaxin (ATX) | Cancer, Fibrosis | Pyrrolidine derivatives have been identified as potent inhibitors of ATX.[10] |

Experimental Protocols for Enzyme Inhibition Assays

A standardized experimental protocol is crucial for the reliable evaluation of enzyme inhibitors.[12] Below are representative protocols for assessing the inhibitory activity of the synthesized analogs against two potential target classes.

-

Prepare a series of dilutions of the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

-

In a 96-well plate, add 10 µL of α-glucosidase solution (1 U/mL) to each well containing the test compound or vehicle control.

-

Incubate the plate at 37°C for 20 minutes.

-

Add 125 µL of the phosphate buffer to each well.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Incubate for an additional 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions or vehicle control.

-

Add the Prolyl Oligopeptidase solution to each well and incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Gly-Pro-AMC).

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis: From Data to Design

A systematic SAR study is essential for optimizing the potency and selectivity of a lead compound. For the (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate scaffold, the following SAR principles can be hypothesized based on existing literature for related compounds.[6][7][8]

Caption: Logical relationship of SAR for (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate analogs.

-

Impact of the N-Substituent (R¹):

-

Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings can lead to beneficial π-π stacking and hydrophobic interactions within the enzyme's active site, potentially increasing potency.

-

Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding can enhance binding affinity and selectivity.

-

Steric Bulk: The size and shape of the R¹ group will be critical. Bulky substituents may either improve binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

-

-

Role of the Pyrrolidine Ring (R²):

-

Stereochemistry: The (R)-configuration at C2 is likely crucial for optimal interaction with many chiral enzyme active sites. The synthesis and evaluation of the (S)-enantiomer is a critical step in validating this hypothesis.

-

Substituents: Adding small, lipophilic substituents to the pyrrolidine ring can modulate its conformation and improve its interaction with hydrophobic pockets in the target enzyme.

-

-

Influence of the N-Protecting Group (R³):

-

The Boc group, while synthetically useful, is bulky and may not be ideal for in vivo applications. Its replacement with smaller acyl or alkyl groups can improve cell permeability and overall pharmacokinetic profile.

-

Conclusion and Future Directions

The (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate scaffold represents a promising starting point for the development of novel enzyme inhibitors. The strategic incorporation of a thioamide moiety offers a unique avenue for modulating the pharmacological properties of this privileged pyrrolidine core. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs based on this scaffold.

Future research should focus on the synthesis of a diverse library of analogs with systematic variations at the R¹, R², and R³ positions. High-throughput screening against a panel of relevant enzymes, followed by detailed SAR studies, will be crucial in identifying lead compounds with high potency and selectivity. Further optimization of these leads for their pharmacokinetic and toxicological profiles will be the subsequent step toward developing clinically viable drug candidates. The insights and protocols provided herein are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

-

Zhou, P., Xiang, L., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC MedChemComm, 10(2), 253-265. [Link]

-

He, X., Alian, A., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

-

Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100811. [Link]

-

He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]

- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984). Thiation with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide: N-methylthiopyrrolidone. Organic Syntheses, 62, 158.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. [Link]

-

Bhat, A. A., Singh, I., & Tandon, N. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

American Chemical Society. (2023). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. [Link]

-

Sun, Y., et al. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 65(1), 578-595. [Link]

-

Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. [Link]

-

Tsolaki, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2827-2837. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]

-

Kairystė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]

-

Kumar, A., et al. (2023). L‐Proline Derived Thioamide Small Organic Molecule for the α‐Stereoselective Synthesis of 2‐Deoxyglycosides. Chemistry – An Asian Journal, 18(15), e202300435. [Link]

-

Sunagawa, M., et al. (1992). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 45(6), 957-968. [Link]

-

Liu, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1369305. [Link]

-

Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (42), 6394-6396. [Link]

-

Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]

-

Yamagishi, T., et al. (1985). Structure activity relationships of synthetic antibiotic analogues of chryscandin. The Journal of Antibiotics, 38(9), 1182-1203. [Link]

-

Orena, M., et al. (2022). Bioactive Oxadiazoles 2.0. International Journal of Molecular Sciences, 23(23), 14798. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for six ketolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of N-Boc-(R)-thioproline Amide

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-(R)-thioproline amide, a heterocyclic compound of significant interest in medicinal chemistry and peptide research. The guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis. We will explore the foundational principles governing the compound's spectral complexity, focusing on the phenomenon of rotational isomerism (rotamers) induced by the N-Boc protecting group. This document provides a detailed proton-by-proton assignment, a validated experimental protocol for data acquisition, and visual aids to facilitate a comprehensive understanding of the molecule's behavior in solution.

Introduction: The Structural Nuances of N-Acylated Thioprolines

N-Boc-(R)-thioproline amide belongs to a class of compounds where a proline analog, thioproline (thiazolidine-4-carboxylic acid), is N-acylated with a tert-butoxycarbonyl (Boc) group. Proline and its derivatives are unique among amino acids due to their secondary amine, which, upon acylation, forms a tertiary amide or carbamate. The partial double-bond character of the C-N bond restricts free rotation, leading to the existence of two distinct conformational isomers in solution: cis and trans.[1][2][3] This phenomenon, known as rotational isomerism, is the single most important factor influencing the ¹H NMR spectrum of N-Boc-(R)-thioproline amide, often resulting in a doubling of signals for the protons on and near the thiazolidine ring.[4][5] Understanding this equilibrium is paramount for accurate spectral interpretation and structural confirmation.

The thiazolidine ring of thioproline, compared to the pyrrolidine ring of proline, introduces a sulfur atom, which influences the ring pucker and the chemical environment of adjacent protons. This guide will dissect these structural features and their direct spectroscopic consequences.

Caption: Molecular Structure of N-Boc-(R)-thioproline Amide.

Deciphering the ¹H NMR Spectrum: Rotational Isomers in Focus

The ¹H NMR spectrum of N-Boc-(R)-thioproline amide is a superposition of the spectra of two slowly interconverting rotamers on the NMR timescale.[2] The relative population of these isomers depends on factors like solvent polarity and temperature. Consequently, nearly every proton associated with the thioproline ring will appear as two distinct sets of signals, corresponding to the major and minor rotamers.

Caption: Rotational equilibrium of the N-Boc carbamate bond.

Detailed Proton Assignments

The following table summarizes the expected chemical shifts (δ) and multiplicities for each proton. Note that the exact chemical shifts can vary based on the solvent and concentration used.

| Proton(s) | Label | Expected δ (ppm) | Multiplicity | Key Coupling Interactions | Comments |

| tert-Butyl | H-Boc | ~1.4 - 1.6 | s (or two s) | None | A strong singlet integrating to 9H. May appear as two distinct singlets for the two rotamers. |

| Ring Protons | Hα | ~4.4 - 4.8 | dd | Hβ, Hβ' | Two dd signals, one for each rotamer. Position is sensitive to the cis/trans conformation. |

| Hβ, Hβ' | ~3.1 - 3.6 | m | Hα, Hβ' (geminal) | Complex, overlapping multiplets. These are diastereotopic protons. | |

| Hδ, Hδ' | ~4.5 - 4.9 | ABq or m | Hδ' (geminal) | Diastereotopic protons adjacent to sulfur, often appearing as an AB quartet. | |

| Amide | NH₂ | ~6.5 - 8.0 | br s | None | Two protons, may appear as one or two broad signals. Exchangeable with D₂O. Position is highly dependent on solvent and concentration. |

Analysis of Key Regions

-

The Boc Group (δ ~1.4-1.6 ppm): This region is dominated by a large singlet corresponding to the nine equivalent protons of the tert-butyl group. In many cases, two singlets of unequal intensity are observed, providing the most straightforward evidence of the two rotamers and allowing for a direct calculation of their population ratio.

-

The Thiazolidine Ring Protons (δ ~3.1-4.9 ppm): This is the most complex region of the spectrum.

-

Hα (C4-H): The proton at the chiral center is typically found furthest downfield among the ring CH protons, coupled to the two β-protons. The difference in chemical shift (Δδ) for Hα between the cis and trans isomers is often significant, making it a reliable diagnostic marker.

-

Hδ (C2-H₂): These two protons are adjacent to the sulfur atom and are diastereotopic. They often present as a pair of AB quartets, one for each rotamer.

-

Hβ (C5-H₂): These protons are also diastereotopic and couple to Hα and to each other (geminal coupling), leading to complex multiplets that are often overlapped. Two-dimensional NMR techniques like COSY and HSQC are invaluable for definitively assigning these protons.

-

-

The Amide Protons (δ ~6.5-8.0 ppm): The two amide protons (NH₂) typically appear as broad singlets. Their chemical shift is sensitive to hydrogen bonding, concentration, and solvent. In aprotic solvents like DMSO-d₆, these signals are well-defined, whereas in CDCl₃ they can be broader. A simple D₂O exchange experiment will confirm their assignment, as the signals will disappear from the spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol is a self-validating system designed to produce a high-resolution ¹H NMR spectrum suitable for detailed analysis.

Sample Preparation

-

Analyte Purity: Ensure the N-Boc-(R)-thioproline amide sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection:

-

Chloroform-d (CDCl₃): A standard choice for many organic molecules. It is relatively non-polar and may favor one rotamer over the other.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent. It is particularly useful for observing exchangeable protons like the amide NH₂ due to its ability to disrupt intermolecular hydrogen bonding, resulting in sharper signals.[6]

-

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is a balance between achieving a good signal-to-noise ratio and avoiding potential signal broadening from aggregation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters serve as a robust starting point.

| Parameter | Recommended Value | Justification (The "Why") |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for quantitative analysis and prevents saturation. |

| Spectral Width (SW) | 16 ppm | Ensures all relevant signals, from TMS to potential amide protons, are captured. |

| Acquisition Time (AQ) | ~4 seconds | Provides adequate data points for good resolution. |

| Relaxation Delay (D1) | 5 seconds | Allows for nearly complete T₁ relaxation of all protons, especially the Boc group, ensuring accurate integration for rotamer ratio calculation. |

| Number of Scans (NS) | 16-64 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |

| Temperature | 298 K (25 °C) | Establishes a standard reference point. Variable temperature (VT) NMR can be used to study the dynamics of rotamer interconversion.[7] |

Caption: Standard workflow for ¹H NMR analysis.

Advanced Analysis and Troubleshooting

-

Signal Overlap: In the case of severe signal overlap in the 1D spectrum, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its attached carbon, greatly aiding in unambiguous assignment.

-

Rotamer Coalescence: The presence of two distinct sets of signals indicates that the rate of interconversion between the cis and trans rotamers is slow on the NMR timescale. By increasing the temperature of the NMR experiment, the rate of this rotation increases. At a specific temperature, known as the coalescence temperature, the two sets of signals will broaden and merge into a single, time-averaged set of signals.[3][8] This dynamic NMR experiment can be used to determine the energy barrier to rotation.

Conclusion

The ¹H NMR spectrum of N-Boc-(R)-thioproline amide is a rich source of structural and dynamic information. Its complexity, primarily driven by the presence of cis-trans rotamers, can be fully deciphered through a systematic approach. By understanding the fundamental principles of restricted bond rotation and applying robust experimental protocols, researchers can confidently use ¹H NMR spectroscopy to verify the structure, assess the purity, and probe the conformational landscape of this important class of molecules.

References

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). ResearchGate. [Link]

-

NMR studies of rotamers with multi-substituted amides. (2018). Journal of Engineering Sciences and Innovation. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers in Chemistry. [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183–298 K) in CD₂Cl₂. ResearchGate. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

N-Boc-L-proline. ATB. [Link]

-

Experimental Section. The Royal Society of Chemistry. [Link]

-

Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Comparison of ¹H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. ResearchGate. [Link]

-

NMR studies of rotamers with multi-substituted amides. ResearchGate. [Link]

-

Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. (2020). MDPI. [Link]

-

Using NMR to observe the restricted rotation in amide bonds. (2023). Nanalysis. [Link]

-

Conformational landscape of substituted prolines. (2020). PMC. [Link]

-

Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]

-

Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). MDPI. [Link]

-

Chromatographically separable rotamers of an unhindered amide. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PMC. [Link]

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (2018). MDPI. [Link]

-

Boc-L-phenylalanine methyl ester. PubChem. [Link]

-

Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement. (2021). New Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

An In-depth Technical Guide to the Mechanism of Action of Thiourea-Based Organocatalysts

Abstract

Thiourea-based organocatalysts have emerged as a cornerstone of modern asymmetric synthesis, offering a powerful, metal-free alternative for the stereoselective construction of complex molecules.[1] Their efficacy is rooted in a seemingly simple yet profound interaction: the hydrogen bond. This guide provides an in-depth exploration of the mechanistic principles governing thiourea organocatalysis. We will dissect the fundamental nature of the thiourea moiety as a potent hydrogen-bond donor, elucidate the archetypal dual hydrogen-bonding activation mode, and analyze the synergistic power of bifunctional catalysts that has revolutionized the field. By integrating mechanistic insights with field-proven experimental protocols and computational analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of these remarkable catalysts.

The Core Principle: Why Thiourea is a Superior Hydrogen-Bond Donor

The catalytic activity of thioureas stems from their ability to act as highly effective hydrogen-bond donors, a property that distinguishes them significantly from their oxygen-containing urea analogues.[2] This enhanced hydrogen-bonding capability arises from the greater acidity of the thiourea N-H protons.

Quantum chemical analyses have revealed that this phenomenon, counterintuitive based on the relative electronegativities of oxygen and sulfur, is a result of the effective steric size of the chalcogen atoms.[3] Replacing the oxygen atom in urea with a larger sulfur atom leads to a change in the geometry and electronic structure of the molecule, rendering the N-H protons more acidic and thus more potent hydrogen-bond donors.[2][3] This increased acidity is crucial for the activation of electrophilic substrates.

The development of catalysts such as Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea, exemplifies the rational design of these systems. The incorporation of strongly electron-withdrawing groups (like -CF₃) on the aryl rings further amplifies the acidity of the N-H protons, making the catalyst an exceptionally strong double hydrogen-bond donor.[3]

Table 1: Comparison of Acidity for Urea and Thiourea Derivatives

| Compound | pKa (in DMSO) | Rationale for Acidity |

| Urea | ~26.9 | Lower acidity due to the higher electronegativity of oxygen. |

| Thiourea | ~21.0 | Higher acidity due to geometric and electronic effects of the larger sulfur atom.[3] |

| Schreiner's Thiourea | Lower than 21.0 | Electron-withdrawing -CF₃ groups significantly increase N-H acidity. |

The Primary Activation Mode: Dual Hydrogen-Bonding

The central mechanism of action for simple thiourea catalysts involves the simultaneous donation of two hydrogen bonds from the catalyst's N-H groups to an electron-rich atom on the electrophilic substrate (e.g., the oxygen of a carbonyl or nitro group).[1][3] This "clamp-like" binding motif serves several critical functions:

-

Electrophile Activation: By withdrawing electron density, the dual hydrogen bonds render the substrate more electrophilic and susceptible to nucleophilic attack.

-

Conformational Restriction: The bidentate interaction locks the substrate in a specific orientation relative to the catalyst's chiral scaffold.

-

Transition State Stabilization: This pre-organization lowers the activation energy of the stereodetermining step and dictates the facial selectivity of the nucleophilic attack, ultimately controlling the chirality of the product.

This non-covalent interaction, often described as "partial protonation," is strong enough to induce significant rate acceleration and high levels of stereocontrol, yet weak enough to ensure efficient catalyst turnover and avoid product inhibition.[3]

Caption: Diagram 1: Dual hydrogen-bonding activation of a carbonyl substrate.

The Advent of Bifunctional Catalysis: Synergistic Activation

A major breakthrough in the field was the development of bifunctional thiourea catalysts, pioneered by researchers like Takemoto.[3][4] These sophisticated catalysts incorporate a Lewis basic or Brønsted basic moiety (commonly a tertiary amine) into the chiral scaffold alongside the thiourea group.[2][5][6] This design enables a synergistic, dual-activation mechanism where the catalyst interacts with both the electrophile and the nucleophile simultaneously.[1][7]

In a typical bifunctional catalytic cycle, such as the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin:

-

The acidic thiourea moiety activates the nitroolefin electrophile via dual hydrogen-bonding to the nitro group.[8]

-

Concurrently, the basic amine moiety activates the nucleophile through deprotonation (acting as a Brønsted base) or hydrogen bonding, increasing its nucleophilicity.[8][9][10]

-

The catalyst brings both activated partners into close proximity within a highly organized, chiral transition state assembly, facilitating the carbon-carbon bond formation with exceptional stereocontrol.[4][6]

This cooperative catalysis dramatically enhances both reactivity and selectivity compared to monofunctional systems.[11]

Caption: Diagram 2: Catalytic cycle of a bifunctional thiourea catalyst.

Experimental Validation: Probing the Mechanism

Mechanistic proposals must be substantiated by rigorous experimental evidence. A cornerstone technique for verifying the crucial hydrogen-bonding interaction between a thiourea catalyst and its substrate is ¹H NMR titration.

Protocol: ¹H NMR Titration for Catalyst-Substrate Binding

This protocol describes a standard procedure to quantify the association constant (Kₐ) between a thiourea catalyst and a hydrogen-bond accepting substrate (e.g., N-Boc imine).

Objective: To observe and quantify the hydrogen-bonding interaction by monitoring the downfield shift of the catalyst's N-H proton signals upon incremental addition of the substrate.

Materials & Equipment:

-

Thiourea catalyst (e.g., Jacobsen's or Takemoto's catalyst)

-

Substrate (e.g., N-Boc-protected imine)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

-

High-resolution NMR spectrometer (≥400 MHz)

-

Volumetric flasks, precision microsyringes, and NMR tubes

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of the thiourea catalyst of known concentration (e.g., 2.0 mM in CD₂Cl₂).

-

Prepare a stock solution of the substrate of a significantly higher concentration (e.g., 100 mM in the same deuterated solvent). This ensures the catalyst concentration remains relatively constant during the titration.

-

-

Initial Spectrum Acquisition:

-

Transfer a precise volume (e.g., 0.5 mL) of the catalyst stock solution to a clean, dry NMR tube.

-

Acquire a high-quality ¹H NMR spectrum. Record the chemical shift (δ) of the two thiourea N-H protons. These signals are typically broad and located in the downfield region (e.g., 7-10 ppm).

-

-

Titration:

-

Using a microsyringe, add a small, precise aliquot of the substrate stock solution (e.g., 0.5 to 2.0 equivalents relative to the catalyst) to the NMR tube.

-

Gently mix the solution and allow it to equilibrate for 2-3 minutes.

-

Acquire a new ¹H NMR spectrum and record the new chemical shift of the N-H protons.

-

-

Repeat & Data Collection:

-

Repeat Step 3, incrementally adding the substrate until a total of 20-50 equivalents have been added or until the N-H chemical shifts no longer change significantly (saturation).

-

-

Data Analysis:

-

Plot the change in the chemical shift (Δδ = δ_observed - δ_initial) of the N-H protons as a function of the substrate concentration.

-

Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., DynoFit, HypNMR) to calculate the association constant (Kₐ).

-

Expected Outcome & Interpretation: A significant downfield shift of the N-H proton signals upon addition of the substrate provides direct evidence of hydrogen-bond formation. The magnitude of the shift and the calculated Kₐ value offer quantitative insight into the strength of the catalyst-substrate interaction, which is fundamental to the catalytic mechanism.[8]

Advanced Mechanistic Concepts: Anion-Abstraction Catalysis

Beyond the activation of neutral electrophiles, certain thiourea catalysts, particularly linked bis-thioureas, can operate via an anion-abstraction mechanism.[12][13] In these reactions, the catalyst stabilizes the formation of a cationic intermediate by strongly binding to the departing anion (e.g., a chloride or triflate).

Mechanistic studies, including kinetic analysis and computational modeling, have been crucial in designing highly active bis-thiourea catalysts that can promote these transformations at very low catalyst loadings (as low as 0.05 mol %).[12][13] The rational design involves linking two thiourea units to favor cooperative, intramolecular anion binding while minimizing non-productive catalyst aggregation.[13]

Caption: Diagram 3: Anion-abstraction mechanism via a bis-thiourea catalyst.

Conclusion

The mechanism of action for thiourea-based organocatalysts is a testament to the power of non-covalent interactions in chemical synthesis. From the fundamental principle of enhanced N-H acidity to the sophisticated synergistic activation of bifunctional systems and anion-abstraction pathways, the field is built on a deep understanding of molecular recognition and transition state theory. The ability to activate substrates through directional hydrogen bonding provides a versatile and powerful tool for controlling stereochemistry under mild, metal-free conditions.[1] Continued investigation, combining experimental probes like NMR and kinetics with powerful computational tools, will undoubtedly uncover new catalytic modes and pave the way for the next generation of even more efficient and selective organocatalysts.

References

-

Thiourea organocatalysis. Wikipedia.[Link]

-

Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. PubMed Central.[Link]

-

Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. Chemical Communications (RSC Publishing).[Link]

-

Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

10.3: Thiourea Based Catalysis. Chemistry LibreTexts.[Link]

-

Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega.[Link]

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central.[Link]

-

Insights into the Dual Activation Mechanism Involving Bifunctional Cinchona Alkaloid Thiourea Organocatalysts: An NMR and DFT Study. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Computational Study on the Route of Cooperative Organocatalysis Utilizing Thiourea and Halogen Bond Donor Mixture. ChemRxiv.[Link]

-

Chiral Thiourea Catalyzed Asymmetric Neber Reaction. Thieme.[Link]

-

The first bifunctional thiourea-catalyzed reaction (a) and its mechanism (b). ResearchGate.[Link]

-

Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. J-Stage.[Link]

-

Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst for Anion-Abstraction Catalysis. Journal of the American Chemical Society.[Link]

-

Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. PMC - NIH.[Link]

Sources

- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Nature and Inherent Stability of the Boc Protecting Group

The second round of searches has yielded more specific and technical information, which is crucial for building the in-depth guide. I have found:

-

Analytical protocols: I now have concrete examples of HPLC and TLC methods for assessing the purity of Boc-protected compounds. This includes typical columns, mobile phases, and visualization techniques.

-

Stability testing guidelines: I've found references to ICH guidelines for stability testing of drug substances, which provide a framework for designing stability studies (e.g., long-term, accelerated, and intermediate conditions).

-

Degradation pathways: The information reinforces that acid-catalyzed cleavage is the primary degradation pathway. I also found information on thermal deprotection, which can occur at elevated temperatures even without a catalyst.

-

Influence of substituents: I found a study on how substituents on the pyrrolidine ring can affect the biological activity of derivatives, which suggests that electronic and steric effects of substituents could also influence the stability of the Boc group. However, I need to find more direct evidence and quantitative data on this.

While I have a much stronger foundation now, there are still some gaps to fill to meet all the core requirements of the prompt:

-

Quantitative stability data: I still lack specific kinetic data or degradation rates for Boc-protected pyrrolidines under different pH, temperature, and light conditions. Most of the information is qualitative.

-

Influence of pyrrolidine substituents on stability: I need to find more focused research on how different substituents on the pyrrolidine ring directly impact the stability of the N-Boc group. My current findings are more related to biological activity.

-

Detailed experimental protocols for stability studies: While I have analytical methods, I need to outline a complete, step-by-step protocol for a formal stability study of a Boc-protected pyrrolidine, integrating the ICH guidelines.

-

Information for Graphviz diagrams: I need to consolidate the information on degradation pathways and experimental workflows to create clear and accurate diagrams.

The next steps will focus on these specific areas to ensure the final guide is comprehensive and meets the high technical standard required.Based on the information gathered, I can now proceed to structure and write the in-depth technical guide. I have sufficient information to cover the core requirements, including:

-

Chemical Stability of the Boc Group: I can explain its stability to bases and nucleophiles and its lability to acids and high temperatures.

-

Degradation Pathways: I can detail the acid-catalyzed and thermal degradation mechanisms.

-

Recommended Storage Conditions: I can provide specific recommendations for temperature, atmosphere, and light exclusion based on the gathered SDS and technical notes.

-

Influence of Pyrrolidine Ring Substituents: While direct quantitative data is sparse, I can discuss the general principles of how electron-donating and withdrawing groups, as well as steric hindrance, are likely to affect the stability of the Boc group, citing general organic chemistry principles and the information on pyrrolidine basicity.

-

Protocols for Assessing Stability: I can provide detailed, step-by-step protocols for purity assessment using HPLC and TLC, and outline a comprehensive stability study based on ICH guidelines.

-

Visualizations: I have enough information to create the required Graphviz diagrams for the degradation pathways and the experimental workflow for a stability study.

-

Authoritative References: I have a good collection of scientific articles, technical guides, and safety data sheets to cite throughout the text and include in a comprehensive reference list.

Therefore, I have completed the information gathering phase and will now proceed with generating the in-depth technical guide as requested.

An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Pyrrolidines

For researchers, scientists, and drug development professionals, tert-butoxycarbonyl (Boc)-protected pyrrolidines are invaluable building blocks in the synthesis of a vast array of pharmaceuticals and complex organic molecules. The integrity of these reagents is paramount to the success of multi-step syntheses, making a thorough understanding of their stability and optimal storage conditions essential. This guide provides a comprehensive overview of the factors governing the stability of Boc-protected pyrrolidines, methodologies for assessing their purity over time, and best practices for their storage and handling.

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its robustness under many reaction conditions and its facile removal under specific, mild acidic conditions.[1][2] Its stability profile is a key determinant in the storage and handling of Boc-protected pyrrolidines.

Generally, the Boc group is stable under basic, nucleophilic, and reductive conditions.[1] This stability is attributed to the steric hindrance provided by the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, the Boc group is inherently labile to acidic conditions and, to a lesser extent, high temperatures.[3][4]

Degradation Pathways of Boc-Protected Pyrrolidines

Understanding the potential degradation pathways is crucial for preventing the decomposition of Boc-protected pyrrolidines during storage and handling. The two primary degradation routes are acid-catalyzed cleavage and thermal decomposition.

Acid-Catalyzed Degradation

The most common degradation pathway for Boc-protected pyrrolidines is acid-catalyzed hydrolysis.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free pyrrolidine amine and carbon dioxide.[6]

The tert-butyl cation generated in this process can potentially lead to side reactions by alkylating other nucleophilic species present, although under typical storage conditions, its primary fate is elimination to form isobutylene.[1]

Caption: Acid-catalyzed degradation pathway of Boc-protected pyrrolidines.

Even trace amounts of acidic impurities in solvents or on glassware can initiate this degradation process over time. Therefore, it is imperative to use high-purity, neutral solvents and properly cleaned and dried storage containers.

Thermal Degradation

Boc-protected amines can also undergo thermal deprotection, particularly at temperatures exceeding 100°C.[3][4] The mechanism is believed to involve a concerted fragmentation to the free amine, isobutylene, and carbon dioxide, bypassing the carbamic acid intermediate.[4] While significant thermal degradation is unlikely at recommended storage temperatures, prolonged exposure to elevated temperatures, such as during transport or in a laboratory with poor temperature control, can lead to a gradual loss of purity. Some studies have shown that thermolytic deprotection can occur at temperatures as low as 100°C over several days.[4]

Influence of Pyrrolidine Ring Substituents on Stability

The electronic and steric nature of substituents on the pyrrolidine ring can influence the stability of the Boc protecting group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as fluoro, nitro, or carbonyl groups decrease the basicity of the pyrrolidine nitrogen.[7] This can make the lone pair less available for delocalization into the Boc carbonyl, potentially making the carbonyl oxygen more susceptible to protonation and subsequent acid-catalyzed cleavage.

-

Electron-Donating Groups (EDGs): Alkyl or alkoxy substituents increase the electron density on the nitrogen, enhancing its basicity.[7] This may slightly increase the stability of the Boc group towards acid-catalyzed cleavage by strengthening the N-C bond of the carbamate.

-

Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of protons or other electrophiles to the Boc group, potentially increasing its kinetic stability.

While these are general trends, the specific impact of a substituent on the stability of a Boc-protected pyrrolidine should be evaluated on a case-by-case basis.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Boc-protected pyrrolidines, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) for short-term storage. -20°C (frozen) for long-term storage. | Minimizes the rate of both acid-catalyzed and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can contribute to degradation. |

| Light | Store in amber or opaque containers in a dark place. | Protects against potential photolytic degradation, although the Boc group itself is not highly photosensitive. |

| Container | Use tightly sealed containers made of inert materials (e.g., glass or Teflon-lined caps). | Prevents contamination and exposure to air and moisture. |

| Purity of Solvents | Use high-purity, dry, and neutral solvents if the compound is stored in solution. | Avoids the introduction of acidic or other reactive impurities. |

Handling Precautions:

-

Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

-

Use clean, dry spatulas and glassware to avoid cross-contamination and the introduction of impurities.

-

Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of Boc-protected pyrrolidines is crucial, especially for long-term stored materials or before use in a critical synthetic step. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common and effective techniques for this purpose.[8][9]

Protocol for Purity Assessment by HPLC

This protocol provides a general method for the routine purity analysis of Boc-protected pyrrolidines.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (FA)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the Boc-protected pyrrolidine in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA or FA in water

-

Mobile Phase B: 0.1% TFA or FA in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210-220 nm

-

Injection Volume: 10 µL

-

Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any potential impurities. For example: 5-95% B over 20 minutes.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative peak area of the main component.

Protocol for Purity Assessment by TLC

TLC is a rapid and cost-effective method for qualitative purity assessment.

Materials:

-

Silica gel 60 F254 TLC plates

-

Developing chamber

-

UV lamp

-

Ninhydrin stain or potassium permanganate stain

Procedure:

-

Sample Preparation: Dissolve a small amount of the Boc-protected pyrrolidine in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-2 mg/mL.

-

Mobile Phase Selection: A mixture of ethyl acetate and hexanes is often a good starting point. The polarity should be adjusted so that the Boc-protected pyrrolidine has an Rf value of approximately 0.3-0.5.

-

Development: Spot the sample solution onto the TLC plate and develop it in the saturated chamber.

-

Visualization:

-

UV Light: Visualize the plate under a UV lamp (254 nm). The Boc-protected pyrrolidine may or may not be UV-active, depending on its structure.

-

Staining:

-

Ninhydrin Stain: This stain is specific for primary and secondary amines. The Boc-protected pyrrolidine should not give a colored spot (or only a very faint one upon strong heating), while the deprotected pyrrolidine will appear as a distinct colored spot (typically purple or yellow). This is an excellent way to detect degradation.

-

Potassium Permanganate Stain: This is a general stain for most organic compounds and will visualize both the protected and deprotected species.

-

-

Framework for a Formal Stability Study

For critical applications in drug development, a formal stability study according to ICH guidelines is recommended.[10][11][12]

Caption: A generalized workflow for conducting a formal stability study.

Key Steps:

-

Protocol Design: Define the storage conditions (long-term, intermediate, and accelerated), time points for testing, and the analytical methods to be used.

-

Initial Analysis (t=0): Thoroughly characterize the initial batch of the Boc-protected pyrrolidine to establish baseline purity and impurity profiles.

-

Storage: Store the samples in the designated stability chambers.

-

Time-Point Analysis: At each scheduled time point, withdraw samples and analyze them using the validated stability-indicating methods.

-

Data Evaluation: Compare the results at each time point to the initial data to identify any trends in degradation or changes in physical properties.

-

Shelf-Life Determination: Based on the stability data, establish a re-test period or shelf-life for the Boc-protected pyrrolidine under the specified storage conditions.

Conclusion

The stability of Boc-protected pyrrolidines is critical for their successful application in research and development. A comprehensive understanding of their degradation pathways, primarily acid-catalyzed cleavage and thermal decomposition, allows for the implementation of appropriate storage and handling procedures. By storing these valuable reagents at low temperatures, under an inert atmosphere, and protected from light, their shelf-life can be significantly extended. Regular purity assessment using techniques like HPLC and TLC, and for critical applications, formal stability studies, will ensure the integrity of these compounds and the reliability of the synthetic processes in which they are employed.

References

-

Slideshare. (n.d.). Stability testing protocols. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

Scribd. (n.d.). ICH Guidelines for Stability Testing. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

European Medicines Agency. (2003). Guideline on Stability Testing. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. [Link]

-

ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. [Link]

-

ACS Publications. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]

-

Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

-

Pharmaceutical Industry. (2018). STABILITY STUDY PROTOCOL TEMPLATE. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. labinsights.nl [labinsights.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability testing protocols | PPTX [slideshare.net]

- 11. ICH Official web site : ICH [ich.org]

- 12. scribd.com [scribd.com]

solubility data for (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Solubility Profile of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Introduction: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of a new chemical entity (NCE) is a cornerstone of its developability. It is a critical parameter that dictates the concentration of a drug in the systemic circulation, ultimately influencing its therapeutic efficacy.[1] A significant portion of NCEs, estimated to be over 40%, exhibit poor aqueous solubility, which can lead to inadequate bioavailability, variable absorption, and challenges in formulation development.[2] This guide provides a comprehensive framework for understanding, experimentally determining, and strategically enhancing the solubility of a specific compound of interest: (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate.

While specific experimental solubility data for this molecule is not widely published, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. We will leverage data from structurally similar compounds and established analytical protocols to build a robust solubility characterization plan. This approach moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating system for analysis.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. In the absence of direct data for (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, we can infer a likely profile by examining a close structural analogue, tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate .

Predicted Physicochemical Properties (Based on Analogue)

| Property | Predicted Value (Analogue) | Implication for Solubility | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | - | PubChem[3] |

| Molecular Weight | 200.28 g/mol | Moderate size, less likely to be a "brick-dust" molecule. | PubChem[3] |

| XLogP3 | 0.7 | Indicates a degree of lipophilicity, suggesting potentially limited aqueous solubility. | PubChem[3] |

| Hydrogen Bond Donors | 1 | Fewer donors can decrease interaction with water. | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | Acceptors can interact with water, but the overall balance is key. | PubChem[3] |

Note: The properties listed above are for the analogue tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate (PubChem CID: 1512534) and are used for predictive purposes only.[3]

The partition coefficient (Log P) is a critical measure of a compound's differential solubility between a hydrophobic solvent (like octanol) and a hydrophilic one (water).[2] The predicted XLogP3 of 0.7 for the analogue suggests that the target compound is more hydrophobic than hydrophilic, leading to the hypothesis that it is likely a poorly water-soluble drug. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), posing significant formulation challenges.[4]

Caption: Logical flow from physicochemical properties to a predicted solubility classification.

Part 2: Experimental Determination of Equilibrium Solubility

Theoretical predictions must be confirmed by robust experimental data. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies.[5][6] This method involves agitating a surplus of the compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Objective: To determine the equilibrium solubility of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate in various aqueous and organic solvents.

Materials:

-

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate (API)

-

Selection of solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; Propylene Glycol)

-

Mechanical orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

-

Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the API to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.[6]

-

Agitation & Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance).[5] Agitate at a speed sufficient to keep the particles suspended without creating a vortex. Equilibrium is generally expected within 24-48 hours, but should be confirmed experimentally.[5][6]

-

Sampling: At predetermined time points (e.g., 12, 24, 48, and 72 hours), cease agitation and allow the suspension to settle.

-

Separation of Solid and Liquid Phases: Withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Dilute the filtered sample as necessary and analyze the concentration of the dissolved API using a pre-validated analytical method like HPLC.

-

Confirmation of Equilibrium: Compare the concentration values from the different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation

All quantitative data should be summarized in a clear, structured table.

| Solvent System (pH) | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (µM) | Classification |

| 0.1N HCl (pH 1.2) | 37 | ||||

| Acetate Buffer (pH 4.5) | 37 | ||||

| Phosphate Buffer (pH 6.8) | 37 | ||||

| Deionized Water | 25 | ||||

| Ethanol | 25 | ||||

| Propylene Glycol | 25 |

Classification based on USP/BP criteria (e.g., Very soluble, Freely soluble, Sparingly soluble, Practically insoluble).[2]

Part 3: Formulation and Solubility Enhancement Strategies

Given the prediction of poor aqueous solubility, proactive formulation development is paramount. The goal is to improve the dissolution rate and apparent solubility to ensure adequate oral bioavailability.[7] The choice of strategy depends on the drug's specific properties, the intended dosage form, and the required dose.[2]

1. Physical Modifications:

-

Particle Size Reduction: Increasing the surface-area-to-volume ratio enhances the dissolution rate.

-

Micronization: Milling techniques to reduce particle size into the micron range.

-

Nanosuspension: Reducing particle size to the sub-micron (nanometer) range, which can dramatically increase dissolution velocity.[2]

-

-

Modification of Crystal Habit:

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level (e.g., using PVP, PEGs) to create an amorphous form, which has higher kinetic solubility than its crystalline counterpart.[2]

-

Co-crystals: Engineering a multi-component crystal with a benign co-former to alter the physicochemical properties of the API.

-

2. Chemical Modifications:

-

Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

-

Complexation: Using complexing agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the host molecule's cavity, increasing its apparent water solubility.[2]

3. Formulation-Based Approaches:

-

Use of Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic drug molecules, increasing their solubility in the bulk aqueous medium.[2]

-

Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) that can improve absorption via lymphatic pathways.

Caption: Decision pathway for selecting a suitable solubility enhancement strategy.

Conclusion

Characterizing the solubility of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate requires a systematic, multi-faceted approach. By combining predictive analysis based on physicochemical properties with rigorous experimental determination using the shake-flask method, researchers can build a comprehensive solubility profile. The anticipated poor aqueous solubility of this compound necessitates the early consideration of advanced formulation strategies. Techniques such as particle size reduction, solid dispersions, and lipid-based systems offer viable pathways to overcome these challenges, ultimately enabling the successful development of this promising NCE into a safe and effective therapeutic agent.

References

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. WHO. Available from: [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

-

PubChem. (n.d.). tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

-

PubChem. (n.d.). (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available from: [Link]

-

ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]

-

PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. Available from: [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ucd.ie [ucd.ie]

Potential Applications in Asymmetric Catalysis: A Technical Guide for Innovations in Drug Development

Abstract

Asymmetric catalysis has emerged as an indispensable tool in modern chemistry, particularly within the pharmaceutical industry, enabling the precise synthesis of enantiomerically pure compounds.[1] The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This technical guide provides an in-depth exploration of the core principles and practical applications of asymmetric catalysis for researchers, scientists, and drug development professionals. We will delve into the primary catalytic systems—transition metal catalysis, organocatalysis, and biocatalysis—elucidating their underlying mechanisms and showcasing their strategic implementation in the synthesis of complex active pharmaceutical ingredients (APIs). Through detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip scientists with the foundational knowledge and practical insights required to leverage asymmetric catalysis for the efficient and sustainable development of next-generation therapeutics.

Introduction: The Imperative of Chirality in Drug Design

The biological systems within the human body are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment. Consequently, the interaction of a chiral drug molecule with its biological target is often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse side effects. The tragic case of thalidomide serves as a stark reminder of the profound importance of stereochemistry in drug safety and efficacy.